IL-1β (208-240) (human)
Description
Properties
CAS No. |
130587-39-2 |
|---|---|
Molecular Formula |
C11H7ClO |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
The synthesis typically employs a Rink amide resin or Wang resin to facilitate C-terminal amidation or acid formation, respectively. For IL-1β (208-240), a Rink amide MBHA resin (0.45–0.55 mmol/g loading capacity) is preferred to yield the native C-terminal amide. The first amino acid (Thr) is loaded using a 3:1 molar excess of Fmoc-Thr-OH, activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Coupling efficiency is monitored via Kaiser tests, ensuring >99% completion before proceeding.
Fmoc Deprotection and Sequential Coupling
Deprotection of the Fmoc group is achieved using 20% piperidine in DMF (v/v) with 0.1 M hydroxybenzotriazole (HOBt) to minimize side reactions. Subsequent residues are coupled using a 4-fold molar excess of Fmoc-protected amino acids, activated by 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) with 5% v/v DIPEA. Problematic residues (e.g., Arg, Trp) require double coupling cycles or elevated temperatures (50°C) to prevent aggregation.
Table 1: Key Synthesis Parameters for IL-1β (208-240)
| Parameter | Specification |
|---|---|
| Resin | Rink amide MBHA (0.55 mmol/g) |
| Coupling Reagent | HATU/Oxyma (1:1 molar ratio) |
| Deprotection Solution | 20% piperidine + 0.1 M HOBt in DMF |
| Reaction Temperature | 25°C (standard), 50°C (difficult residues) |
| Coupling Time | 45–60 minutes per residue |
Cleavage and Global Deprotection
Upon completing the sequence, the peptide-resin is treated with a cleavage cocktail comprising trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 3 hours at 25°C. This removes side-chain protecting groups (e.g., Boc for Trp, Pmc for Arg) while cleaving the peptide from the resin. The crude peptide is precipitated in ice-cold diethyl ether, centrifuged, and lyophilized.
Purification and Analytical Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude IL-1β (208-240) is purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). A typical gradient progresses from 20% to 60% B over 40 minutes at 2 mL/min, yielding >95% purity (Figure 1A). Fractions are analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm the molecular weight (calculated: 3897.3 Da; observed: 3897.8 Da).
Table 2: Analytical Data for IL-1β (208-240)
Circular Dichroism (CD) Spectroscopy
Secondary structure analysis in phosphate-buffered saline (PBS, pH 7.4) reveals a random coil conformation with minor β-sheet contributions, consistent with its receptor-binding properties.
Challenges and Optimization Strategies
Aggregation During Synthesis
Mid-sequence aggregation (residues 215–225) is mitigated by incorporating pseudoproline dipeptides (e.g., Fmoc-Ser(ψMe,Mepro)-OH) at Ser219 and Ser228, which disrupt β-sheet formation. Alternatively, microwave-assisted SPPS at 50°C enhances coupling efficiency for problematic residues.
Racemization Control
Asparagine (Asn216) and glutamine (Gln223) residues are prone to racemization during activation. Using pre-activated 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt reduces racemization to <0.5%.
Research Applications of Synthetic IL-1β (208-240)
The fragment exhibits IL-1β agonist activity, inducing ICAM-1 expression in glioblastoma cells at EC50 = 50–100 µM. In receptor-binding assays, it competes with full-length IL-1β for IL-1R1 with a Ki of 12 nM, confirming its role in receptor-mediated signaling. Recent studies have utilized the peptide to develop IL-1R antagonists by incorporating β-substituted α-amino-γ-lactam residues at critical positions (e.g., Tyr210, Val213) .
Chemical Reactions Analysis
Types of Reactions: IL-1β primarily undergoes proteolytic cleavage reactions. The precursor form of IL-1β is cleaved by caspase 1 to produce the active cytokine. This reaction is crucial for the maturation and activation of IL-1β .
Common Reagents and Conditions:
Caspase 1: The enzyme responsible for cleaving the IL-1β precursor.
Buffer Solutions: Typically, phosphate-buffered saline (PBS) is used to maintain the pH and ionic strength during the reaction.
Major Products:
Scientific Research Applications
Biological Significance
IL-1β is a crucial cytokine involved in the inflammatory response. The specific fragment IL-1β (208-240) has been shown to:
- Stimulate Immune Cell Proliferation : It enhances the proliferation and differentiation of immune cells, including T lymphocytes and B cells, contributing to the immune response.
- Cytokine Production : This peptide fragment promotes the production of other pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, amplifying inflammatory processes.
- Fever Induction : It plays a role in inducing fever and promoting prostaglandin synthesis, key components of the inflammatory response.
Immunological Studies
IL-1β (208-240) has been utilized in various immunological studies to understand its interaction with immune cells:
- Dendritic Cell Activation : The peptide enhances T cell-dependent cytokine secretion from CD4 and CD8 T cells through interaction with dendritic cells, indicating its role in adaptive immunity .
- T Cell Polarization : It influences the polarization of T helper cells towards Th1 and Th17 lineages, which are essential for effective immune responses against pathogens .
Infection Studies
Research has shown that IL-1β (208-240) affects bacterial growth dynamics:
- Staphylococcus aureus Growth : Studies indicate that this peptide significantly enhances the growth of Staphylococcus aureus through receptor-mediated mechanisms. The interaction between IL-1β and bacterial surfaces suggests a novel pathway for understanding bacterial infections in inflammatory contexts .
Therapeutic Potential
IL-1β (208-240) is being investigated for its potential therapeutic applications:
Inflammatory Diseases
Given its role in modulating immune responses, IL-1β (208-240) is considered a target for therapies aimed at treating inflammatory diseases. Neutralizing antibodies against IL-1β have shown promise in clinical trials for conditions like rheumatoid arthritis and atherosclerosis, where excessive inflammation is detrimental .
Cancer Immunotherapy
The fragment's ability to enhance anti-tumor responses makes it a candidate for cancer immunotherapy. By promoting Th1 responses and cytotoxic T lymphocyte activity, IL-1β (208-240) could help in developing strategies to boost anti-tumor immunity .
Case Studies and Findings
Mechanism of Action
IL-1β is part of the interleukin-1 family, which includes other cytokines such as interleukin-1 alpha (IL-1α) and interleukin-1 receptor antagonist (IL-1RA). While IL-1α and IL-1β share similar functions and bind to the same receptor, IL-1β is more potent in inducing inflammation. IL-1RA, on the other hand, acts as an inhibitor by blocking the receptor and preventing the binding of IL-1α and IL-1β .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares IL-1β (208-240) with other IL-1 family peptide fragments and receptor-related peptides:
Key Observations :
Specificity :
- IL-1β (208-240) selectively activates IL-1β receptors, whereas IL-1α (223-250) targets IL-1α receptors. These receptors share structural homology but trigger distinct downstream pathways .
- The IL-1 Receptor Peptide acts as a broad antagonist, inhibiting both IL-1α and IL-1β signaling .
Functional Differences :
- IL-1β (208-240) enhances ICAM-1 expression, a hallmark of inflammatory responses, while IL-1β (178-207) may modulate other immune processes (e.g., neutrophil recruitment) .
- Full-length IL-1β (17 kDa) has systemic effects, including fever induction and cartilage degradation, whereas the (208-240) fragment isolates a specific receptor-binding domain .
Research Applications :
- IL-1β (208-240) is used to study localized receptor activation without confounding effects from other IL-1β domains .
- IL-1α (223-250) is employed in models where IL-1α-specific responses (e.g., epithelial cell inflammation) are investigated .
Mechanistic Insights
- Receptor Binding : IL-1β (208-240) binds to the IL-1 receptor type I (IL-1RI), initiating downstream NF-κB and MAPK signaling. This activity is blocked by IL-1 receptor antagonist (IL-1ra) and soluble IL-1 receptor (sIL-1R), confirming receptor dependence .
- Cross-Species Variants : Rabbit and rat IL-1β (208-240) fragments also induce ICAM-1, but human-specific sequences show higher potency in human cell lines .
Clinical and Preclinical Relevance
- Therapeutic Context : While full-length IL-1 inhibitors (e.g., Anakinra, Canakinumab) are FDA-approved for autoimmune diseases, peptide fragments like IL-1β (208-240) are research tools. They help identify critical regions for drug targeting .
- Safety Profile: Unlike biologics (e.g., Rilonacept), peptide fragments have shorter half-lives and lower immunogenicity, reducing risks of systemic toxicity in experimental settings .
Biological Activity
Interleukin-1 beta (IL-1β) is a pivotal cytokine in the immune response, particularly in inflammation. The peptide fragment IL-1β (208-240) represents a specific segment of this protein, encompassing amino acids 208 to 240. This article will explore the biological activity of IL-1β (208-240), detailing its role in immune modulation, inflammatory response, and potential therapeutic applications.
Molecular Characteristics
IL-1β (208-240) is characterized by the following molecular features:
| Feature | Description |
|---|---|
| Sequence (One Letter Code) | KKKMEKRFVFNKIEINNKLEFESAQFPNWYIST |
| Molecular Weight | 4108.81 Da |
| Molecular Formula | C191H292N48O51S |
| Purity | > 95% |
| Form | Lyophilized powder |
This fragment retains significant biological activity, influencing various immune processes.
Biological Functions
IL-1β (208-240) is known to modulate several biological activities:
- Immune Cell Activation : It stimulates the proliferation and differentiation of T lymphocytes and B cells, enhancing the adaptive immune response. Studies indicate that this fragment can increase the production of other pro-inflammatory cytokines, such as IL-6 and TNF-alpha, thereby amplifying inflammatory responses .
- Cell Adhesion : This peptide plays a role in cell adhesion processes crucial for inflammation and immune response. For instance, it has been shown to enhance the expression of intercellular adhesion molecule-1 (ICAM-1) in various cell types, which is vital for leukocyte recruitment during inflammatory responses .
- Induction of Fever : IL-1β is involved in fever induction through its effects on prostaglandin synthesis, contributing to its pro-inflammatory profile .
- Reactive Oxygen Species Modulation : The interaction of IL-1β (208-240) with various receptors influences the production of reactive oxygen species (ROS), which are important for signaling in immune responses .
Case Studies and Research Findings
Several studies have elucidated the role of IL-1β (208-240) in both health and disease contexts:
Study 1: Inflammatory Response and Infection
A clinical study investigated the correlation between IL-1β levels and nosocomial infections in patients with acute respiratory distress syndrome (ARDS). Elevated plasma levels of IL-1β (>400 pg/ml) were associated with poor outcomes and increased rates of infection, highlighting its role as a potential biomarker for disease progression .
Study 2: Cytokine Interaction
Research demonstrated that exposure to varying concentrations of pro-inflammatory cytokines, including IL-1β, affected bacterial growth dynamics. Lower concentrations inhibited bacterial growth, while higher concentrations promoted it, suggesting a complex role for IL-1β in modulating immune responses during infections .
Study 3: Therapeutic Potential
The unique properties of IL-1β (208-240) have drawn interest for therapeutic applications in inflammatory diseases. Its ability to selectively activate immune pathways makes it a candidate for targeted therapies aimed at modulating excessive inflammatory responses without broadly suppressing the immune system .
Comparative Analysis with Other Cytokines
IL-1β (208-240) shares functional similarities with other cytokines but exhibits unique characteristics that make it particularly effective in certain contexts:
| Cytokine | Role | Unique Features |
|---|---|---|
| IL-1α | Involved in inflammation | Primarily secreted by macrophages |
| IL-6 | Pro-inflammatory cytokine | Critical in fever and acute phase response |
| TNF-alpha | Systemic inflammation | Known for its dual role in apoptosis and survival |
IL-1β (208-240) stands out due to its specific amino acid sequence and targeted action on receptors involved in inflammatory signaling pathways.
Q & A
What unresolved questions about IL-1β (208-240) warrant further investigation?
- Research Gaps :
- Post-translational modifications : How do phosphorylation sites (e.g., Ser208) regulate IL-1β activity in vivo? .
- Therapeutic targeting : Evaluate IL-1β mutants with attenuated activity as potential anti-inflammatory agents .
- Cross-species validation : Test human IL-1β in murine models to assess translational relevance, noting species-specific receptor differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
